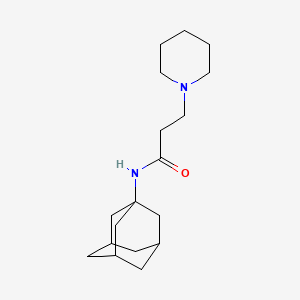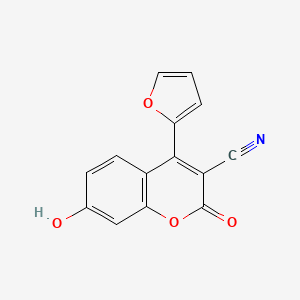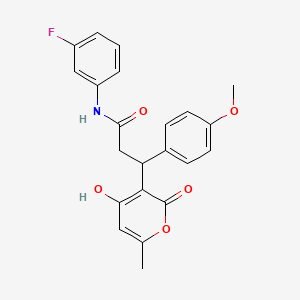
N~1~-(1-Adamantyl)-3-piperidinopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-Adamantyl)-3-piperidinopropanamide is a compound that features an adamantane moiety, which is a tricyclic cage structure known for its stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~-(1-Adamantyl)-3-piperidinopropanamide can be synthesized through various methods. One common approach involves the reaction of 1-adamantyl nitrate with piperidine in the presence of sulfuric acid . This method leverages the formation of a carbocation intermediate, which then reacts with the nitrogen-containing nucleophile to form the desired amide.
Industrial Production Methods
Industrial production of adamantane derivatives often involves the use of adamantane or its halogenated derivatives as starting materials. For example, 1-bromoadamantane can be reacted with piperidine under controlled conditions to yield N1-(1-Adamantyl)-3-piperidinopropanamide . These reactions are typically carried out in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-Adamantyl)-3-piperidinopropanamide undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Halogenated derivatives of adamantane are used as starting materials for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, amines, and various substituted adamantane compounds .
Scientific Research Applications
N~1~-(1-Adamantyl)-3-piperidinopropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and neuroprotective properties.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N1-(1-Adamantyl)-3-piperidinopropanamide involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity and stability of the compound, allowing it to cross biological membranes more effectively. This property is particularly useful in antiviral and neuroprotective applications, where the compound can inhibit viral replication or protect neurons from degeneration .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- N-(1-Adamantyl)-1-(tetrahydropyran-4-ylmethyl)-1H-indazole-3-carboxamide (ATHPINACA)
Uniqueness
N~1~-(1-Adamantyl)-3-piperidinopropanamide is unique due to its specific structure, which combines the stability of the adamantane moiety with the functional versatility of the piperidine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings .
properties
Molecular Formula |
C18H30N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C18H30N2O/c21-17(4-7-20-5-2-1-3-6-20)19-18-11-14-8-15(12-18)10-16(9-14)13-18/h14-16H,1-13H2,(H,19,21) |
InChI Key |
YWRQVZLOQADYDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylideneamino]oxy}ethanone](/img/structure/B11047116.png)

![4-Amino-1-(3,4-dimethylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11047120.png)

![Ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11047130.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11047140.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide](/img/structure/B11047142.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B11047146.png)

![[5,7-dimethyl-2-(4-methylphenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate](/img/structure/B11047151.png)
![7-Amino-2-oxo-5-phenyl-N-[4-(propan-2-YL)phenyl]-1H,2H,3H,4H-imidazo[1,5-B]pyridazine-4-carboxamide](/img/structure/B11047164.png)
![N-[1,3-benzothiazol-2-ylimino-(1-oxopropylamino)methyl]propanamide](/img/structure/B11047169.png)
![2-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11047176.png)
![1-cyclohexyl-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047184.png)